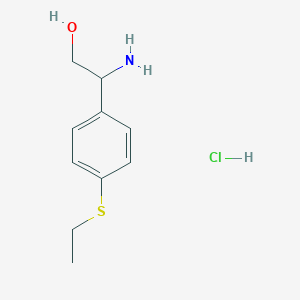

2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride

Description

2-Amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride is a chiral ethanolamine derivative featuring a para-substituted ethylsulfanyl group on the phenyl ring. The compound combines a primary amine, a hydroxyl group, and a thioether moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure is characterized by the ethylsulfanyl (-S-C₂H₅) group at the 4-position of the aromatic ring, which influences its electronic and steric properties.

Properties

Molecular Formula |

C10H16ClNOS |

|---|---|

Molecular Weight |

233.76 g/mol |

IUPAC Name |

2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |

InChI Key |

JGDTVARGZDKHFK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and a chiral amine.

Reaction Conditions: The key step involves the condensation of 4-(ethylthio)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent and a suitable solvent.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The ethylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the ethylthio group may result in a variety of functionalized derivatives.

Scientific Research Applications

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

*Log P values are experimental or estimated.

†Calculated from molecular formulas.

‡Estimated based on substituent contributions (ethylsulfanyl: +1.0 vs. methylsulfanyl: +0.6).

Key Observations:

Fingolimod’s octyl chain (log P 0.92) demonstrates how longer alkyl chains balance water solubility and CNS penetration . Electron-Donating vs. Withdrawing: Ethylsulfanyl is electron-donating, contrasting with electron-withdrawing groups like chloro (-Cl) or ketone (-C=O), which may alter reactivity in nucleophilic substitutions .

Stereochemistry: Enantiomers like (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride highlight the importance of chirality in drug design, as stereochemistry can significantly impact receptor binding .

Functional Group Diversity: Ketone-containing analogs (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride) lack the ethanolamine backbone, reducing hydrogen-bonding capacity and altering solubility profiles .

Pharmacological Implications

- Thioether vs. Sulfonyl : Ethylsulfanyl’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar sulfonyl groups (e.g., ’s methanesulfonyl derivative) .

- Comparison to Fingolimod: The target compound’s shorter chain (ethyl vs. octyl) likely reduces systemic retention but may improve solubility for intravenous applications .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Amino-2-(4-ethylsulfanylphenyl)ethanol hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination or catalytic hydrogenation of a ketone precursor (e.g., 4-ethylsulfanylphenylglycolaldehyde) in the presence of ammonia or ammonium acetate. Key steps include:

- Reduction: Use of hydrogen gas with palladium or platinum catalysts under controlled pressure (e.g., 1–3 atm) to reduce the intermediate imine .

- Salt Formation: Hydrochloric acid is added to precipitate the hydrochloride salt, followed by recrystallization using ethanol/water mixtures to achieve >95% purity .

- Quality Control: Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane) and confirm purity via NMR (e.g., δ 1.3 ppm for ethylsulfanyl CH3, δ 4.1 ppm for ethanol CH2) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR to verify the ethylsulfanyl group (δ 1.3–1.5 ppm for CH3, δ 2.5–2.7 ppm for SCH2) and the ethanolamine backbone (δ 3.6–4.2 ppm for CH2OH) .

- Purity Analysis: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity .

- Solubility Profile: Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) to guide formulation for biological assays .

Q. What are the standard protocols for evaluating its stability under storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 25°C, 40°C, and 60°C with 75% relative humidity for 1–3 months. Monitor degradation via HPLC and FTIR (e.g., oxidation of sulfur groups at 1050 cm⁻¹) .

- Light Sensitivity: Expose to UV light (254 nm) for 48 hours and compare NMR spectra to baseline. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scaled synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in reductive amination steps .

- Machine Learning: Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., 20% catalyst, ethanol solvent) .

- Case Study: ICReDD’s workflow reduced optimization time by 50% for analogous compounds by integrating computational and experimental feedback .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Assay Design:

- Receptor Binding: Use radioligand displacement assays (e.g., [³H]serotonin for 5-HT receptors) with purified membrane preparations .

- Functional Activity: Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

- Data Reconciliation:

Table 1: Example Biological Activity Data (Adapted from )

| Study Focus | Assay Type | Key Finding | Potential Confounder |

|---|---|---|---|

| Serotonin Receptor Binding | Radioligand (5-HT2A) | IC50 = 120 nM | Non-specific lipid interactions |

| Dopamine Pathway Modulation | cAMP assay (D2R) | EC50 = 1.5 µM | Partial agonist activity |

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications: Introduce deuterium at β-positions of the ethanolamine group to slow CYP450-mediated oxidation .

- Prodrug Design: Synthesize ester prodrugs (e.g., acetylated ethanol OH) to enhance oral bioavailability. Hydrolyze in plasma via esterases .

- PK/PD Modeling: Use rodent pharmacokinetic data (t½, AUC) to adjust dosing regimens and minimize metabolite interference .

Q. How to design experiments for studying its enantioselective synthesis and activity?

Methodological Answer:

- Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .

- Enantiomer-Specific Activity: Compare (R)- and (S)-enantiomers in receptor binding assays. For example, (S)-enantiomers of similar compounds show 10x higher 5-HT2A affinity .

- Circular Dichroism (CD): Confirm enantiomeric purity and correlate optical rotation ([α]D²⁵) with activity .

Q. What analytical techniques validate its role in enzyme modulation (e.g., kinase inhibition)?

Methodological Answer:

- Kinase Profiling: Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify targets.

- X-ray Crystallography: Co-crystallize with target enzymes (e.g., MAPK) to elucidate binding modes .

- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, Kd) to distinguish competitive vs. allosteric inhibition .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

Methodological Answer:

- Cell Line Validation: Ensure consistent passage numbers and mycoplasma-free status (e.g., via Hoechst staining) .

- Microenvironment Factors: Test under varying oxygen levels (normoxia vs. hypoxia) and serum concentrations (5% vs. 10% FBS) .

- Mechanistic Studies: Use siRNA knockdown of putative targets (e.g., apoptosis regulators) to confirm on-toxin effects .

Q. What statistical approaches are recommended for dose-response studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Power Analysis: Predefine sample sizes (n ≥ 3) to ensure 80% power for detecting 2-fold activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.